molecular formula C11H19N5O2 B8395500 tert-Butyl 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl-carbamate

tert-Butyl 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl-carbamate

Cat. No. B8395500
M. Wt: 253.30 g/mol
InChI Key: HQBODGPATJFIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09238655B2

Procedure details

Following the procedure in Example 191i, and starting with 270d (500 mg, 2.1 mmol, 1.0 eq.), paraformaldehyde (630 mg, 21.0 mmol, 10.0 eq.), ZnCl2/diethyl ether (2.1 mL, 2.1 mmol, 1.0 M), NaBH3CN (390 mg, 6.3 mmol, 3.0 eq.), and methanol (20 mL) afforded 270e as a yellow solid (500 mg, 94%). MS-ESI: [M-tBu]+ 198.0.
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
630 mg
Type
reactant
Reaction Step Two
Quantity
390 mg
Type
reactant
Reaction Step Three
Name
ZnCl2 diethyl ether
Quantity
2.1 mL
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[N:1]1[C:2]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[N:3][N:4]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=12.C=O.[BH3-][C:21]#N.[Na+]>[Cl-].[Cl-].[Zn+2].C(OCC)C.CO>[CH3:21][N:7]1[CH2:8][CH2:9][N:4]2[N:3]=[C:2]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:14])([CH3:16])[CH3:15])[N:1]=[C:5]2[CH2:6]1 |f:2.3,4.5.6.7|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N=1C(=NN2C1CNCC2)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
630 mg
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
390 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Four
Name
ZnCl2 diethyl ether
Quantity
2.1 mL
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2].C(C)OCC
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CC=2N(CC1)N=C(N2)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.